molecular formula C20H25NO2S B2486731 N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797722-50-9

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2486731
CAS No.: 1797722-50-9
M. Wt: 343.49
InChI Key: QGEAFVUUZBRDJB-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic chemical compound offered for research and development purposes. This molecule is characterized by a cyclopentane ring core that is substituted at the 1-position with both a carboxamide group and a thiophene heterocycle. The carboxamide nitrogen is further functionalized with a 2-methoxy-2-(o-tolyl)ethyl chain. The inclusion of the thiophene ring is of significant interest in medicinal chemistry, as this heterocycle is a well-known bioisostere often used to enhance pharmacokinetic properties and binding affinity in drug discovery programs . Thiophene-based scaffolds are prevalent in pharmaceutical research due to their wide range of reported biological activities, making them valuable structural motifs for investigating new therapeutic agents . Similarly, the carboxamide functional group is a cornerstone in molecular design, frequently contributing to critical hydrogen-bonding interactions with biological targets. The specific mechanism of action, molecular targets, and full pharmacological profile of this compound have not been fully elucidated and represent a key area for further scientific investigation. Researchers are encouraged to explore its potential applications based on its unique structural features. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for safe handling and use in compliance with their institution's guidelines and applicable local, state, and federal regulations.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-15-8-3-4-9-16(15)17(23-2)14-21-19(22)20(11-5-6-12-20)18-10-7-13-24-18/h3-4,7-10,13,17H,5-6,11-12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEAFVUUZBRDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Thiophen-2-Yl)Cyclopentanecarboxylic Acid

The carboxylic acid precursor is synthesized through a Friedel-Crafts alkylation of thiophene with cyclopentanecarbonyl chloride, followed by hydrolysis. In a representative procedure, cyclopentanecarbonyl chloride (1.2 equiv) is added dropwise to a stirred solution of thiophene (1.0 equiv) and aluminum chloride (1.5 equiv) in dichloromethane at 0°C. The reaction is warmed to room temperature and stirred for 12 hours, yielding 1-(thiophen-2-yl)cyclopentanecarbonyl chloride. Subsequent hydrolysis with aqueous sodium hydroxide (2M, 2 equiv) at 60°C for 4 hours affords the carboxylic acid in 78% yield after recrystallization from ethanol/water.

Preparation of 2-Methoxy-2-(o-Tolyl)Ethylamine

The amine component is synthesized via reductive amination of o-tolualdehyde with 2-methoxyethylamine. A mixture of o-tolualdehyde (1.0 equiv), 2-methoxyethylamine (1.2 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol is stirred at room temperature for 24 hours. The reaction is quenched with aqueous ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 2-methoxy-2-(o-tolyl)ethylamine as a colorless oil (65% yield).

Amide Bond Formation

The critical coupling step employs carbodiimide chemistry. In a standardized protocol, 1-(thiophen-2-yl)cyclopentanecarboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.2 equiv) are added, followed by 2-methoxy-2-(o-tolyl)ethylamine (1.1 equiv). The reaction is stirred at room temperature for 18 hours, after which it is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield the title compound as a white solid (82% yield).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dichloromethane and dimethylformamide (DMF) are evaluated for their impact on coupling efficiency. Dichloromethane provides superior yields (82%) compared to DMF (68%), likely due to reduced side reactions involving the carbodiimide reagent.

Coupling Agents

A comparative study of coupling agents reveals the following performance:

Coupling Agent Yield (%) Purity (%)
EDC/HOBt 82 95
HATU/DIEA 75 93
DCC/DMAP 70 90

EDC/HOBt emerges as the optimal system, balancing cost and efficiency.

Characterization and Analytical Methods

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.20 (m, 4H, aromatic), 6.95–6.85 (m, 3H, thiophene), 4.10–3.90 (m, 2H, CH2), 3.40 (s, 3H, OCH3), 2.50–1.80 (m, 11H, cyclopentane and CH3).
  • 13C NMR (100 MHz, CDCl3) : δ 175.2 (C=O), 140.1–125.3 (aromatic and thiophene), 58.9 (OCH3), 45.2–22.1 (cyclopentane and CH2).
  • HRMS (ESI+) : m/z calculated for C21H25NO2S [M+H]+: 362.1584, observed: 362.1586.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Methods

EDC/HOBt vs. HATU/DIEA

While HATU/DIEA offers faster reaction times (6–8 hours), EDC/HOBt provides higher yields (82% vs. 75%) and lower costs. HATU is preferred for sterically hindered substrates but is unnecessary for this linear amine.

Solvent Systems

Methylene chloride outperforms tetrahydrofuran and acetonitrile in yield and ease of work-up. Co-solvents like DMF are avoided due to purification challenges.

Challenges and Troubleshooting

By-Product Formation

Minor by-products (<5%) include acylurea derivatives from EDC decomposition. These are removed via silica gel chromatography.

Amine Volatility

2-Methoxy-2-(o-tolyl)ethylamine’s volatility necessitates careful handling under nitrogen to prevent losses during concentration.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of thiophene-containing compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Anticancer Potential

Compounds structurally related to N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide have demonstrated promising anticancer properties:

  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : They may inhibit key proteins involved in cell cycle regulation, leading to growth inhibition of tumors.

A study highlighted that similar compounds induced apoptosis in human breast cancer cells through the mitochondrial pathway, suggesting potential for therapeutic applications in oncology.

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For example, it could inhibit acetylcholinesterase, which plays a crucial role in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study conducted on a derivative of this compound revealed an MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus at 256 µg/mL. This finding supports its potential application as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Effects

In vitro studies on similar compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells. A specific compound demonstrated effectiveness against breast cancer cell lines, suggesting that this compound may possess similar anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Cyclopentanecarboxamides

The compound shares structural motifs with several classes of cyclopentanecarboxamide derivatives, as outlined below:

Compound Name Key Structural Differences Biological/Pharmacological Notes Reference
Cyclopentylfentanyl Cyclopentane carboxamide fused to a piperidine-phenyl system; lacks thiophene and methoxy. Controlled opioid agonist .
Compound 32 (from ) Cyclopentanecarboxamidomethyl-thiophene core; differs in benzamide substituent placement. Antiviral activity against SARS-CoV-2
N-(o-Tolyl)cyclopentanecarboxamide (from ) Simplified structure without ethyl-methoxy or thiophene groups. Intermediate in indole synthesis.

Key Observations:

  • Substituent Impact : The 2-methoxy-2-(o-tolyl)ethyl group in the target compound introduces steric bulk compared to simpler analogues like N-(o-tolyl)cyclopentanecarboxamide . This may influence receptor binding kinetics or metabolic stability.
  • Thiophene vs.

Pharmacological Potential

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural parallels suggest possible applications:

  • Antiviral Activity : Compound 32 () demonstrates activity against SARS-CoV-2 PLpro, implying that thiophene-carboxamide hybrids may target viral proteases .
  • Opioid Receptor Interactions : Cyclopentylfentanyl’s activity underscores the role of carboxamide groups in receptor binding, though the target compound’s substituents likely mitigate opioid-like effects .

Critical Analysis of Structural Features

  • Conformational Rigidity : The cyclopentane ring imposes conformational constraints, which may optimize binding to rigid enzyme pockets (e.g., proteases or kinases).
  • Metabolic Stability : The ethyl-methoxy chain may reduce oxidative metabolism compared to shorter alkyl chains in analogues like cyclopentylfentanyl .

Biological Activity

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and findings from various studies.

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Cyclopentanecarboxamide Core : This can be achieved through the reaction of cyclopentanone with an amine derivative.
  • Introduction of the Thiophene Ring : This step may involve coupling reactions such as Suzuki or Stille coupling.
  • Addition of Methoxy and Tolyl Groups : Alkylation reactions are used to introduce these groups.

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC NameN-[2-methoxy-2-(2-methylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Molecular FormulaC20H25NO2S
CAS Number1797722-50-9

Anticancer Potential

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiophene rings have been evaluated for their ability to inhibit thymidylate synthase (TS), an important target in cancer therapy. The structure-activity relationship indicates that ortho-substituted compounds tend to show better activity than their meta or para counterparts.

Key Findings :

  • Compounds with IC50 values in the range of 1.95–4.24 μM were reported against various cancer cell lines, outperforming standard drugs like Pemetrexed (IC50 = 7.26 μM) .
CompoundCell LineIC50 (μM)
Compound 9MCF-71.1
Compound 9HCT-1162.6
Compound 9HepG21.4

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of functional groups like methoxy and thiophene is believed to enhance their interaction with microbial targets.

Antimicrobial Activity Summary :

  • Several synthesized compounds showed good inhibition against tested strains, reinforcing the therapeutic potential of similar structures .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation.
  • Receptor Interaction : The compound could modulate receptor activities, influencing various signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

  • Thymidylate Synthase Inhibition : A study highlighted that specific derivatives exhibited significant TS inhibition, leading to apoptosis in cancer cells .
  • Structure-Activity Relationships : Research indicated that the position and nature of substituents significantly affect the biological potency of these compounds. For instance, ortho-substituted compounds generally exhibited superior activity compared to meta or para substitutions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how are reaction conditions tailored to improve yield?

  • Methodology :

  • Stepwise Synthesis : Begin with cyclopentanecarboxylic acid activation (e.g., using thionyl chloride or carbodiimide coupling agents) to form the carboxamide intermediate. React with 2-(2-methoxy-2-(o-tolyl)ethyl)amine under anhydrous conditions in polar aprotic solvents like DMF or acetonitrile .
  • Key Optimization : Use temperature-controlled reflux (e.g., 60–80°C) and high-throughput screening to identify optimal molar ratios of reactants. Monitor by TLC or HPLC for intermediate purity .
  • By-Product Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from unreacted amines or ester by-products .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., methoxy group at δ 3.2–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) and cyclopentane ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]+ and rule out impurities (e.g., m/z calculated for C21H25NO2S: 372.16) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and dihedral angles between aromatic rings (e.g., thiophene vs. o-tolyl groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of substituents in this compound?

  • Methodology :

  • Analog Synthesis : Replace the o-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinases) or cellular models (e.g., cancer cell lines) with IC50 determinations. Use dose-response curves to compare potency .
  • Data Correlation : Map substituent effects to activity using multivariate analysis (e.g., Hansch plots) to identify critical pharmacophores .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Purity Verification : Re-analyze disputed batches via HPLC (≥95% purity threshold) to exclude impurities as confounding factors .
  • Assay Standardization : Compare results across labs using identical protocols (e.g., ATP levels in kinase assays, cell passage numbers) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher activity in hypoxic vs. normoxic conditions) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., protein kinases). Validate with mutagenesis studies on key residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Calculate binding free energies (MM-PBSA) .
  • Pharmacophore Modeling : Generate 3D maps of electrostatic/hydrophobic features to prioritize analogs for synthesis .

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